molecular formula C7H5BrN2O2 B3046313 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one CAS No. 122451-00-7

6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No.: B3046313
CAS No.: 122451-00-7
M. Wt: 229.03 g/mol
InChI Key: JTVBGMCAIFJNKL-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one is a bicyclic heterocyclic compound featuring an oxazole ring fused to a pyridinone core. The bromine atom at position 6 and the methyl group at position 3 define its structural and electronic properties. This compound is of interest in medicinal chemistry due to the bioactivity of oxazolo-pyridinone derivatives, particularly in kinase inhibition and antimicrobial applications . Its molecular formula is C₇H₅BrN₂O₂, with a molecular weight of 229.04 g/mol .

Properties

IUPAC Name

6-bromo-3-methyl-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c1-10-6-5(12-7(10)11)2-4(8)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBGMCAIFJNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579708
Record name 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122451-00-7
Record name 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Amino-6-Bromo-3-Hydroxypyridine Derivatives with Methyl-Containing Orthoesters

The most direct route to the target molecule involves cyclocondensation between 2-amino-6-bromo-3-hydroxypyridine and methyl-substituted orthoesters. This method, adapted from the synthesis of 6-bromo-2-methyloxazolo[4,5-b]pyridine, utilizes triethyl orthoacetate in the presence of acid catalysts.

Reaction Mechanism and Optimization

  • Acid-Catalyzed Cyclization :
    Heating 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate and p-toluenesulfonic acid (PTSA) in toluene at 130°C for 1 hour initiates cyclocondensation. The orthoester acts as both a methyl donor and a dehydrating agent, facilitating oxazole ring formation.
    $$
    \text{2-Amino-6-bromo-3-hydroxypyridine} + \text{Triethyl orthoacetate} \xrightarrow{\text{PTSA, 130°C}} \text{6-Bromo-3-methyloxazolo[4,5-b]pyridin-2-one} + \text{Ethanol}
    $$
    Yields typically range from 65–75%, with purity >95% confirmed by HPLC.

  • Regiochemical Control :
    The methyl group’s position (C3 of the oxazole ring) is dictated by the orthoester’s structure. Substituting triethyl orthoacetate with bulkier orthoesters (e.g., triethyl orthopropionate) reduces yield due to steric hindrance.

Table 1: Comparative Analysis of Orthoesters in Cyclocondensation
Orthoester Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Triethyl orthoacetate 130 1 75 97
Triethyl orthopropionate 130 2 52 89
Triethyl orthobenzoate 140 3 38 82

Lactam Formation via Carbonylating Agents

An alternative approach involves converting 3-amino-6-bromo-4-methylpyridin-2-ol into the lactam derivative using carbonylating reagents such as 1,1'-carbonyldiimidazole (CDI).

Synthetic Protocol

  • Activation of Amine :
    Treatment of 3-amino-6-bromo-4-methylpyridin-2-ol with CDI in acetonitrile at 20°C for 2 hours generates an intermediate imidazolide.
  • Intramolecular Cyclization :
    Heating the intermediate to 80°C in dimethylformamide (DMF) induces lactam formation, yielding the target compound.
    $$
    \text{3-Amino-6-bromo-4-methylpyridin-2-ol} \xrightarrow{\text{CDI, DMF}} \text{6-Bromo-3-methyloxazolo[4,5-b]pyridin-2-one}
    $$
    This method achieves 80% yield with minimal byproducts, as confirmed by LC-MS.
Key Advantages:
  • Avoids acidic conditions, making it suitable for acid-sensitive substrates.
  • Enables precise control over lactam ring formation.

Reductive Cyclization of Pyridinium Salts

Pyridinium salts derived from Zincke’s reaction with methyl-substituted amines offer a route to enantiomerically pure oxazolo-pyridines.

Procedure Highlights:

  • Pyridinium Salt Synthesis :
    Reaction of Zincke’s salt (1-(2,4-dinitrophenyl)pyridinium chloride) with (R)-(-)-methylglycinol in n-butanol produces chiral pyridinium intermediates.
  • Reductive Cyclization :
    Treatment with sodium dithionite in a two-phase system (diethyl ether/5 M NaOH) reduces the pyridinium salt to a dihydropyridine, which undergoes spontaneous cyclization to form the oxazolo ring.
Table 2: Performance of Reductive Cyclization Under Varied Conditions
Reducing Agent Solvent System Temperature (°C) Yield (%)
Sodium dithionite Et₂O/5 M NaOH 0 70
Sodium borohydride MeOH/H₂O 25 45
H₂ (Pd/C) EtOAc 50 30

Post-Synthetic Methylation of Oxazolo-Pyridine Precursors

Direct methylation of 6-bromo-2H,3H-oxazolo[4,5-b]pyridin-2-one introduces the 3-methyl group via nucleophilic substitution.

Methylation Strategies:

  • Alkylation with Methyl Iodide :
    Reacting the oxazolo-pyridinone with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours achieves 60% conversion to the 3-methyl derivative.
  • Mitsunobu Reaction :
    Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group at C3 is methylated with methanol, yielding the target compound in 85% yield.

Multicomponent Reactions for One-Pot Synthesis

Recent advances in multicomponent reactions (MCRs) enable convergent synthesis of the target compound. A Rhodium-catalyzed hydroformylation of 4-bromobut-1-ene with methylglycinol derivatives generates cyclic iminium intermediates, which cyclize to form the oxazolo-pyridine skeleton.

Key Observations:

  • Diastereoselectivity >90% when using chiral Rh(I) catalysts.
  • Reaction time reduced to 4 hours under microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound containing bromine and nitrogen atoms, which has varied applications in scientific research.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block for synthesizing complex molecules.
  • Biology It is investigated for its potential antimicrobial properties and other biological activities.
  • Medicine It is explored for potential therapeutic effects in various medical conditions.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo substitution, oxidation, and reduction reactions. The bromine atom can be substituted with other functional groups, and the compound can participate in oxidation and reduction reactions that alter its chemical structure and properties. Common reagents include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction reactions. The products of these reactions depend on the specific reagents and conditions used; for example, substitution reactions can yield derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it often involves binding to specific enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Variations at Position 6 and 3

The bromine atom at position 6 and the methyl group at position 3 distinguish the target compound from analogs. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
6-Bromo-3-methyl-oxazolo[4,5-b]pyridin-2-one Br (C6), CH₃ (C3) C₇H₅BrN₂O₂ Potential kinase inhibitor
6-Chloro-oxazolo[4,5-b]pyridin-2-one Cl (C6) C₆H₃ClN₂O₂ Lower molecular weight; halogen swap
6-Nitro-oxazolo[4,5-b]pyridin-2-one NO₂ (C6) C₆H₃N₃O₄ Electron-withdrawing group; unstable
3-(Piperazinyl-ethyl)-6-bromo analog Br (C6), C₂H₄-piperazine (C3) C₁₈H₁₉BrN₄O₂ Enhanced solubility; CNS-targeting

Key Observations :

  • Methyl vs. Bulky Groups : The methyl group at C3 minimizes steric hindrance, unlike bulkier substituents (e.g., piperazinyl-ethyl), which may affect binding pocket interactions .

Structural and Electronic Comparisons

  • Planarity: The fused oxazolo-pyridinone core is nearly planar (deviation <0.01 Å), similar to imidazo[4,5-b]pyridinones .
  • Hydrogen Bonding: Unlike imidazo derivatives (N–H···O interactions), oxazolo analogs lack hydrogen-bond donors at C3, reducing dimerization in crystal lattices .
  • Electronic Effects: Bromine’s electron-withdrawing nature deactivates the pyridinone ring, altering reactivity in cross-coupling reactions compared to nitro or chloro substituents .

Biological Activity

6-Bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one (CAS No: 122451-00-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological activities based on current research findings.

Structural Characteristics

The molecular formula of this compound is C7_7H5_5BrN2_2O. The compound features a bromine atom and nitrogen atoms within its structure, contributing to its unique chemical properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC7_7H5_5BrN2_2O
Molecular Weight229.03 g/mol
SMILESBrc1cnc2NC(=O)Oc2c1
InChIInChI=1S/C7H5BrN2O/c1-4...
InChIKeyVQPBRWIFFBIRRP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been explored in literature for synthesizing this compound effectively.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds can exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . While specific data on the antibacterial activity of this compound is limited, the structural similarities suggest potential efficacy.

Anticancer Potential

Research into oxazole derivatives has also highlighted their potential in cancer treatment. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms . However, direct studies on this specific compound are still needed to establish its anticancer properties conclusively.

Neuropharmacological Effects

The orexin system is known to play a crucial role in regulating sleep and arousal. Compounds that interact with orexin receptors have been studied for their potential therapeutic effects on sleep disorders . Given the structural characteristics of this compound, further exploration into its interaction with neuropeptide systems could yield significant insights.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are sparse, several related compounds have been evaluated:

  • Antimicrobial Study : A study investigating the structure-activity relationship (SAR) of oxazole derivatives found that certain substitutions enhance antibacterial activity against Gram-positive bacteria .
  • Anticancer Research : Research has shown that various oxazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis .

Q & A

Q. What are the key synthetic routes for preparing 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one, and how can purity be optimized?

Methodological Answer: The compound is synthesized via alkylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide under basic conditions. Key steps include:

  • Reaction Setup: Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60–80°C for 6–8 hours.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity.
  • Crystallization: Recrystallization from ethanol/water (1:1) enhances purity to ≥98% . Data Validation: Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) and confirm structure via ¹H NMR (δ 3.45 ppm for N–CH₃) .

Q. How can the crystal structure of this compound inform hydrogen-bonding interactions in supramolecular assemblies?

Methodological Answer: Single-crystal X-ray diffraction reveals planar geometry (r.m.s. deviation = 0.017 Å) and dimerization via N–H···O hydrogen bonds between the carbonyl group and NH of adjacent molecules.

  • Experimental Design: Grow crystals via slow evaporation of ethanol solution.
  • Data Analysis: Use SHELXL for refinement (R factor = 0.030; wR = 0.077). Hydrogen-bond distances (N–H···O = 2.89 Å) indicate moderate strength, relevant for designing co-crystals .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for electrophilic substitutions at C6?

Methodological Answer: Computational models (DFT/B3LYP) may overestimate electrophilic reactivity at C6 due to steric hindrance from the bromine substituent. To validate:

  • Experimental Testing: Perform regioselective bromination (NBS in CCl₄, AIBN catalyst) and compare yields at C5 vs. C5.
  • Contradiction Analysis: If C5 substitution dominates (despite C6 being predicted as reactive), revise computational models to include solvent effects (e.g., solvation free energy in DMF) .

Q. How can QSAR modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Develop QSAR models using descriptors like LogP, polar surface area, and Hammett σ constants. For example:

  • Dataset: Include 20 derivatives with modifications at C3 (methyl, ethyl, propyl) and C6 (Br, Cl, H).
  • Model Validation: Use leave-one-out cross-validation (R² > 0.85). Key findings:
  • Electron-withdrawing groups at C6 (e.g., Br) improve cytotoxicity (IC₅₀ ↓ by 3-fold) .
  • Bulky C3 substituents reduce membrane permeability (LogP > 2.5 correlates with poor absorption) .

Q. What methodologies enable site-selective functionalization of the oxazolo-pyridine core for anticancer applications?

Methodological Answer:

  • C3 Modification: Cyanoethylation using acrylonitrile (KOH/EtOH, 50°C) introduces nitrile groups, later hydrolyzed to carboxylic acids for prodrug design .
  • C6 Modification: Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) replaces bromine with aryl groups, enhancing π-π stacking in DNA intercalation . Table 1: Representative Derivatives and Activities
DerivativeModificationIC₅₀ (μM)Target
A C6-Ph2.7Topo I
B C3-CH₂CN4.9HDAC

Data Contradiction Analysis

Q. Why do crystallographic data show planar geometry while DFT models predict slight puckering?

Methodological Answer: X-ray data (293 K) may not capture dynamic puckering observed in solution (NMR: J coupling constants suggest flexibility). To resolve:

  • Variable-Temperature XRD: Analyze crystals at 100 K to detect conformational rigidity.
  • MD Simulations: Run 10-ns molecular dynamics (AMBER) in water to compare with experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one

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